molecular formula C16H19N2O3PS B1527625 Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) CAS No. 50725-10-5

Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)

Cat. No.: B1527625
CAS No.: 50725-10-5
M. Wt: 350.4 g/mol
InChI Key: JZELUQXMIHNIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) are not specified in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it would be necessary to consult specialized chemical literature or databases .

Scientific Research Applications

Kinetic Resolution and Chiral Drug Synthesis

Research involving the kinetic resolution of racemic carboxylic acids using achiral alcohols and specific catalysts, such as tetramisole derivatives, highlights the importance of such compounds in the production of chiral drugs. These methods are crucial for generating optically active pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and their esters, showcasing the compound's potential application in drug synthesis and pharmaceutical chemistry (Shiina et al., 2008).

Advanced Material Synthesis

Another area of application is in the synthesis of new materials, such as the development of aromatic polyamides containing ether and bulky fluorenylidene groups. These materials exhibit remarkable solubility, thermal stability, and are used to create transparent, flexible, and tough films, indicating the compound's relevance in material science and engineering (Hsiao et al., 1999).

Catalysis and Organic Synthesis

The compound also finds potential application in catalysis and organic synthesis, as demonstrated by the effective use of bis(9-fluorenylmethyl)phosphite for the N-phosphorylation of various amino acid methyl esters. This methodology underscores the compound's role in facilitating complex organic transformations, which are fundamental in synthesizing bioactive molecules and pharmaceuticals (Wu & Berkman, 2005).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts at the molecular level. Unfortunately, the search results do not provide specific information on the mechanism of action for Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) .

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. The SDS for Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Future Directions

The future directions for research and applications of Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) are not specified in the search results. Future directions could include further studies on its synthesis, properties, and potential applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) involves the reaction of bis(phenylmethoxy)phosphinyl chloride with methyl carbamimidothioate in the presence of a base to yield the desired product.", "Starting Materials": [ "Bis(phenylmethoxy)phosphinyl chloride", "Methyl carbamimidothioate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add bis(phenylmethoxy)phosphinyl chloride to a solution of methyl carbamimidothioate in a suitable solvent (e.g. dichloromethane)", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to yield the desired product" ] }

50725-10-5

Molecular Formula

C16H19N2O3PS

Molecular Weight

350.4 g/mol

IUPAC Name

methyl N'-bis(phenylmethoxy)phosphorylcarbamimidothioate

InChI

InChI=1S/C16H19N2O3PS/c1-23-16(17)18-22(19,20-12-14-8-4-2-5-9-14)21-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,17,18,19)

InChI Key

JZELUQXMIHNIRU-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N\P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)/N

SMILES

CSC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N

Canonical SMILES

CSC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 2
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 3
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 4
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 5
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
Reactant of Route 6
Reactant of Route 6
Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.